REACTION_SMILES
|
[Al+3:21].[Br:30][c:31]1[cH:32][cH:33][cH:34][cH:35][c:36]1[CH:37]=[O:38].[CH2:40]1[CH2:41][CH2:42][CH2:43][CH2:44][CH2:45]1.[CH3:17][CH:18]([CH3:19])[O-:20].[CH3:1][C:2](=[CH:3][CH2:4][OH:5])[CH2:6][CH2:7][CH:8]=[C:9]([CH2:10][CH2:11][CH:12]=[C:13]([CH3:14])[CH3:15])[CH3:16].[CH3:22][CH:23]([CH3:24])[O-:25].[CH3:26][CH:27]([CH3:28])[O-:29].[CH3:46][CH2:47][CH2:48][CH2:49][CH2:50][CH3:51].[ClH:39]>>[CH3:1][C:2](=[CH:3][CH:4]=[O:5])[CH2:6][CH2:7][CH:8]=[C:9]([CH2:10][CH2:11][CH:12]=[C:13]([CH3:14])[CH3:15])[CH3:16]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Al+3]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccccc1Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
CC(C)[O-]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=CCCC(C)=CCCC(C)=CCO
|
Name
|
CC(C)[O-]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
|
CC(C)[O-]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)=CCCC(C)=CCCC(C)=CC=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Al+3:21].[Br:30][c:31]1[cH:32][cH:33][cH:34][cH:35][c:36]1[CH:37]=[O:38].[CH2:40]1[CH2:41][CH2:42][CH2:43][CH2:44][CH2:45]1.[CH3:17][CH:18]([CH3:19])[O-:20].[CH3:1][C:2](=[CH:3][CH2:4][OH:5])[CH2:6][CH2:7][CH:8]=[C:9]([CH2:10][CH2:11][CH:12]=[C:13]([CH3:14])[CH3:15])[CH3:16].[CH3:22][CH:23]([CH3:24])[O-:25].[CH3:26][CH:27]([CH3:28])[O-:29].[CH3:46][CH2:47][CH2:48][CH2:49][CH2:50][CH3:51].[ClH:39]>>[CH3:1][C:2](=[CH:3][CH:4]=[O:5])[CH2:6][CH2:7][CH:8]=[C:9]([CH2:10][CH2:11][CH:12]=[C:13]([CH3:14])[CH3:15])[CH3:16]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Al+3]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccccc1Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
CC(C)[O-]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=CCCC(C)=CCCC(C)=CCO
|
Name
|
CC(C)[O-]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
|
CC(C)[O-]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)=CCCC(C)=CCCC(C)=CC=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |